molecular formula C9H8F2O3 B6167203 2-(difluoromethyl)-3-methoxybenzoic acid CAS No. 1780500-91-5

2-(difluoromethyl)-3-methoxybenzoic acid

Cat. No.: B6167203
CAS No.: 1780500-91-5
M. Wt: 202.2
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Description

2-(Difluoromethyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 3-methoxybenzoic acid using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction often requires the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide, to facilitate the reaction.

Industrial Production Methods: Industrial production of 2-(difluoromethyl)-3-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation of the methoxy group can yield 2-(difluoromethyl)-3-formylbenzoic acid.
  • Reduction of the carboxylic acid group can produce 2-(difluoromethyl)-3-methoxybenzyl alcohol.
  • Substitution reactions can lead to various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

    2-(Trifluoromethyl)-3-methoxybenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group at a different position on the benzene ring.

    2-(Difluoromethyl)-3-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 2-(Difluoromethyl)-3-methoxybenzoic acid is unique due to the specific positioning of the difluoromethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity compared to its non-fluorinated analogs .

Properties

CAS No.

1780500-91-5

Molecular Formula

C9H8F2O3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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